An In-Depth Technical Guide to the Physical Characteristics of 2-Ethoxy-3,5-dinitropyridine
An In-Depth Technical Guide to the Physical Characteristics of 2-Ethoxy-3,5-dinitropyridine
Foreword: Charting the Unknown
In the landscape of chemical research and drug development, scientists frequently encounter novel molecules with sparse characterization in existing literature. 2-Ethoxy-3,5-dinitropyridine is one such compound. While its dinitropyridine core suggests potential applications in energetic materials or as a versatile intermediate in medicinal chemistry, a comprehensive public datasheet of its physical properties is notably absent.[1] This guide, therefore, serves a dual purpose: to present a predictive and comparative analysis of its key physical characteristics, grounded in the properties of analogous compounds, and to provide robust, field-proven experimental protocols for researchers to determine these properties definitively. This document is structured not as a rigid template, but as a logical workflow for the comprehensive characterization of a novel chemical entity, empowering researchers to proceed with confidence and scientific rigor.
Molecular Identity and Predicted Physical Properties
The foundational step in characterizing any compound is to establish its molecular identity and predict its fundamental physical attributes. This allows for informed decisions in handling, purification, and downstream applications.
Molecular Structure and Formula
The unequivocal structure of 2-Ethoxy-3,5-dinitropyridine dictates its chemical behavior and physical properties. Based on IUPAC nomenclature, the molecular formula is C₇H₇N₃O₄, leading to a calculated molecular weight of 213.15 g/mol .
Diagram 1: Molecular Structure of 2-Ethoxy-3,5-dinitropyridine
A 2D representation of 2-Ethoxy-3,5-dinitropyridine.
Summary of Predicted and Comparative Physical Properties
Due to the absence of direct experimental data, the following table summarizes predicted properties based on chemical principles and comparative data from structurally similar compounds. This serves as a preliminary guide for experimental design.
| Property | Predicted/Comparative Value | Rationale and Comparative Insights |
| Appearance | Yellow Crystalline Solid | Nitroaromatic compounds are typically yellow due to electronic transitions involving the nitro groups. The solid state is expected due to the planar aromatic structure and strong intermolecular forces. |
| Melting Point (°C) | Undetermined (Predicted > 94°C) | No experimental data is available. The related compound 2-Ethoxy-5-nitropyridine melts at 90-94°C. The presence of a second nitro group in the target molecule is expected to increase crystal lattice energy and raise the melting point. |
| Boiling Point (°C) | Decomposes before boiling | Nitroaromatic compounds are often thermally sensitive and may decompose violently upon heating.[2] It is inadvisable to determine an atmospheric boiling point. |
| Solubility | Low in water; Soluble in polar aprotic solvents (e.g., Acetone, DMSO, DMF) | The polar nitro and ether groups are countered by the nonpolar aromatic ring and ethyl chain, suggesting poor solubility in water.[3] Good solubility is expected in solvents that can engage in dipole-dipole interactions without being strongly protic. |
| Density (g/cm³) | Undetermined (Predicted > 1.5 g/cm³) | The density of crystalline energetic materials containing dinitropyridine cores is typically high. For instance, a derivative, 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine, has a density of 1.677 g/cm³. |
Spectroscopic Profile: A Predictive Analysis
Spectroscopic analysis is indispensable for structural confirmation. Below is a predictive guide to the key features expected in the NMR, IR, and Mass Spectra of 2-Ethoxy-3,5-dinitropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Ethoxy Group: A triplet integrating to 3H (for the -CH₃) and a quartet integrating to 2H (for the -OCH₂-) are anticipated. The quartet will be downfield due to the deshielding effect of the adjacent oxygen atom.
-
Aromatic Protons: Two distinct signals in the aromatic region (likely > 8.0 ppm), each integrating to 1H. These protons, at positions 4 and 6, will appear as doublets due to coupling with each other.
-
Diagram 2: Predicted ¹H NMR Splitting Pattern
Expected coupling relationships in the ¹H NMR spectrum.
-
¹³C NMR: The carbon NMR will show 7 distinct signals, corresponding to each unique carbon atom in the molecule. The carbons attached to nitro groups and the ether oxygen will be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the vibrations of the nitro groups.
-
Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
C-O-C Ether: A strong C-O stretching band should appear in the 1200-1250 cm⁻¹ region.
-
Aromatic Ring: C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ region, and C-H stretching above 3000 cm⁻¹.
Mass Spectrometry (MS)
Using Electron Ionization (EI), the following is anticipated:
-
Molecular Ion (M⁺): A peak at m/z = 213, corresponding to the molecular weight. The nitrogen rule predicts an odd molecular weight for a compound with an odd number of nitrogen atoms (3 in this case), which is consistent.[4]
-
Fragmentation: Common fragmentation pathways for nitroaromatics include the loss of NO₂ (m/z = 46) and NO (m/z = 30).[5] Fragmentation of the ethoxy group, such as the loss of an ethyl radical (C₂H₅, m/z = 29), is also highly probable.
Experimental Determination of Physical Characteristics: Standard Protocols
The following section provides detailed, step-by-step methodologies for the experimental determination of the physical and spectroscopic properties of 2-Ethoxy-3,5-dinitropyridine.
Workflow for Physicochemical Characterization
Diagram 3: Characterization Workflow
A logical workflow for the characterization of a novel compound.
Protocol 1: Melting Point Determination
This protocol uses a standard capillary melting point apparatus.[6] The melting point provides a crucial indication of purity; a sharp melting range (0.5-1.0°C) is characteristic of a pure compound.
-
Sample Preparation: Ensure the crystalline sample is completely dry. Finely crush a small amount of the solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.
-
Initial Rapid Determination: Place the loaded capillary into the apparatus. Heat at a rapid rate (10-20°C/min) to find an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to within 15-20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C/minute.[7]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this as the melting range.
Protocol 2: Qualitative Solubility Assessment
This protocol determines the solubility of the compound in various solvents, which is critical for selecting appropriate solvents for reactions, purification, and spectroscopic analysis.[8]
-
Setup: Arrange a series of labeled test tubes, each containing a different solvent (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide).
-
Sample Addition: Add approximately 10-20 mg of 2-Ethoxy-3,5-dinitropyridine to each test tube.
-
Mixing: Agitate each tube vigorously for 30-60 seconds.
-
Observation: Observe each tube for dissolution. If the solid completely disappears, the compound is soluble. If it remains suspended or settled, it is insoluble. Gentle warming can be applied to test for enhanced solubility at elevated temperatures, but this should be done with caution given the nature of the compound.
Protocol 3: Spectroscopic Sample Preparation and Analysis
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Acetone-d₆ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[9]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Analysis: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
ATR-FTIR is a rapid and simple method for acquiring an IR spectrum of a solid powder with minimal sample preparation.[11]
-
Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[12]
-
Spectrum Collection: Collect the sample spectrum.
-
Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface with an appropriate solvent (e.g., isopropanol).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization Method: For initial characterization, Electron Ionization (EI) is typically used to induce fragmentation and provide structural information. Electrospray Ionization (ESI) is a softer technique that can be used to confirm the molecular ion with less fragmentation.[13]
-
Analysis: Introduce the sample into the mass spectrometer and acquire the spectrum over a suitable mass range (e.g., m/z 50-500).
Protocol 4: Thermal Stability Analysis (TGA/DSC)
Given that dinitropyridines can be energetic, understanding their thermal stability is a critical safety and handling consideration.[14] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow, indicating phase transitions or decomposition events.[15]
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and a reference pan into the instrument.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 400°C).
-
Data Analysis:
-
TGA: Analyze the resulting thermogram for the onset temperature of decomposition, indicated by a significant mass loss.
-
DSC: Analyze the thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of a sharp exotherm is a critical indicator of thermal instability.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and experimentally determining the physical characteristics of 2-Ethoxy-3,5-dinitropyridine. While direct experimental data remains to be published, the predictive and comparative analyses herein offer a solid foundation for researchers. The provided protocols are designed to be robust and reliable, enabling the generation of high-quality data. The potential of dinitropyridine derivatives in various fields underscores the importance of such fundamental characterization.[1] It is our hope that this guide will facilitate further research into this and other novel chemical entities, paving the way for new discoveries and applications.
References
-
(PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate. Available from: [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Available from: [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. Available from: [Link]
-
Solubility test for Organic Compounds. Available from: [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. Available from: [Link]
-
A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine | Request PDF - ResearchGate. Available from: [Link]
- CN105294580A - Compound 3,5-diamino-2,6-dinitropyrazine-1-oxide and preparation method thereof - Google Patents.
-
Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives | Chemical Reviews - ACS Publications. Available from: [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. Available from: [Link]
-
Advancing Energy Storage Systems Through TGA and DSC Material Evaluation - AZoM. Available from: [Link]
-
Solubility of Organic Compounds. Available from: [Link]
-
Melting point determination. Available from: [Link]
-
WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. Available from: [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available from: [Link]
-
NMR Sample Preparation. Available from: [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. Available from: [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available from: [Link]
-
Microcalorimetry and DSC study of the compatibility of energetic materials - ResearchGate. Available from: [Link]
-
3,5-Dinitropyridine | C5H3N3O4 | CID 598054 - PubChem. Available from: [Link]
-
Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors - ResearchGate. Available from: [Link]
-
Powder Samples - Shimadzu. Available from: [Link]
-
Determination of Melting Points According to Pharmacopeia - thinkSRS.com. Available from: [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. Available from: [Link]
-
Preparation of bone powder for FTIR-ATR analysis: The particle size effect - ResearchGate. Available from: [Link]
-
Thermal Decomposition of Aliphatic Nitro-compounds - ResearchGate. Available from: [Link]
-
Thermal Stability of Explosives - CHIMIA. Available from: [Link]
-
Measuring the Melting Point - Westlab. Available from: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
NMR Sample Prepara-on. Available from: [Link]
-
2,3-diaminopyridine - Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. Available from: [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
-
Thermal Analysis - Penn State Materials Research Institute. Available from: [Link]
-
1.2.1. MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The International Pharmacopoeia (July 2023) DRAFT F. Available from: [Link]
-
Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives - OSTI.GOV. Available from: [Link]
-
Solubility Tests for Organic Compounds - YouTube. Available from: [Link]
-
ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Available from: [Link]
-
TNT - Wikipedia. Available from: [Link]
-
Mass Spectrometry - MSU chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TNT - Wikipedia [en.wikipedia.org]
- 4. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thinksrs.com [thinksrs.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. organomation.com [organomation.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. agilent.com [agilent.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chimia.ch [chimia.ch]
- 15. azom.com [azom.com]
